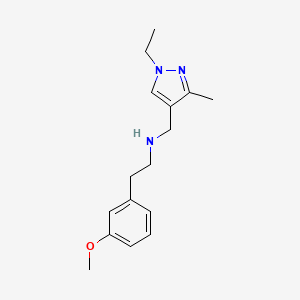

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

Description

Chemical Structure: The compound features a pyrazole core substituted at the 1-position with an ethyl group and at the 3-position with a methyl group. A methylene bridge connects the pyrazole to a 2-(3-methoxyphenyl)ethanamine moiety.

Molecular Formula: C₁₅H₂₁N₃O

Molecular Weight: 259.35 g/mol (average mass) .

CAS Registry: 1170150-51-2 () and 1170202-64-8 (a closely related isomer in ).

Key Features: The 3-methoxyphenyl group contributes to aromatic interactions, while the pyrazole and ethyl/methyl substituents influence steric and electronic properties.

Properties

IUPAC Name |

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-4-19-12-15(13(2)18-19)11-17-9-8-14-6-5-7-16(10-14)20-3/h5-7,10,12,17H,4,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHXCRVEROLDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CNCCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine” typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Alkylation: The pyrazole ring is then alkylated using ethyl and methyl groups under basic conditions.

Coupling with Methoxyphenyl Group: The final step involves coupling the alkylated pyrazole with a 3-methoxyphenyl ethanamine derivative using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.

Reduction: Reduction reactions could target the pyrazole ring or the methoxy group, leading to various reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include KMnO₄, H₂O₂, or PCC.

Reduction: Reducing agents like LiAlH₄ or NaBH₄ can be used.

Substitution: Conditions vary depending on the substituent but often involve catalysts like Pd/C for hydrogenation or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the bioactivity often associated with pyrazole derivatives.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry

Industrially, it might find applications in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions with the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Compound 1 : N-((1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

- Structure : Replaces the ethyl group at the pyrazole 1-position with an isopropyl group.

- Impact : Increased steric bulk may enhance lipophilicity (logP) but reduce metabolic stability due to slower oxidative degradation .

Compound 2 : N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine

- Structure : Methyl group at pyrazole 5-position instead of 3-position.

Modifications to the Ethanamine Chain

Compound 3 : 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine

Complex Heterocyclic Derivatives

Compound 4 : 2-(4-Methoxyphenyl)-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]ethanamine

Physicochemical and Pharmacological Data

*logP estimated using fragment-based methods.

Biological Activity

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities linked to its unique molecular structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C15H21N3O, with a molecular weight of 259.35 g/mol. The compound features a pyrazole ring, an ethyl group, and a methoxyphenyl group, which contribute to its biological activity. The presence of a primary amine group allows for various chemical interactions that are crucial for biological functioning.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory effects : The pyrazole moiety is known for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

- Anticancer potential : Preliminary studies suggest that this compound may interact with cellular pathways relevant to cancer therapy. Its structure suggests possible engagement with targets involved in tumor growth and metastasis .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Inhibition of Kinase Activity : Similar pyrazole derivatives have been shown to inhibit kinases involved in inflammatory signaling pathways, such as MAPK pathways. This inhibition could lead to reduced synthesis of pro-inflammatory cytokines like TNF-alpha .

- Modulation of Cell Proliferation : Studies on structurally related compounds indicate that they may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest .

Case Study 1: Anticancer Activity

A study evaluating the antiproliferative effects of aminopyrazole derivatives found that compounds similar to this compound exhibited significant growth inhibition in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. The most active compounds showed mean growth inhibition percentages of 54.25% and 38.44%, respectively .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory activity of pyrazole derivatives demonstrated that certain structural modifications enhanced their ability to inhibit LPS-induced TNF-alpha release in vitro. This suggests that this compound may also share similar anti-inflammatory properties .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| N-(1-Ethyl-Pyrazol) | C15H21N3O | 259.35 g/mol | Anti-inflammatory, Anticancer |

| Pyrazole Derivative A | C14H20N4O2 | 280.34 g/mol | Antiproliferative |

| Pyrazole Derivative B | C13H19N5O | 245.32 g/mol | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 or ABEK-P2) for aerosolized particles, as the compound is classified for acute oral toxicity (H302) and respiratory irritation (H335) .

- Skin and Eye Protection : Wear chemically resistant gloves (e.g., nitrile), full-face shields, and safety goggles to prevent skin/eye contact (H315/H319) .

- Environmental Controls : Use fume hoods for synthesis steps and ensure no discharge into drainage systems to mitigate ecological risks .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Stepwise Synthesis : Prioritize pyrazole ring formation via cyclocondensation of hydrazines with diketones, followed by alkylation to introduce the methoxybenzyl group .

- Condition Optimization : Monitor temperature (typically 60–80°C) and pH (neutral to slightly acidic) to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Screening : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values determined at 24–48 hours .

- Anti-inflammatory Testing : Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .

- Cytotoxicity : Assess via MTT assay on HEK293 or HepG2 cell lines, with IC50 calculations after 48-hour exposure .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Target Identification : Perform homology modeling (e.g., SWISS-MODEL) for receptors like COX-2 or serotonin transporters, based on structural analogs .

- Docking Studies : Use AutoDock Vina to simulate binding affinities, focusing on the pyrazole and methoxybenzyl moieties as key pharmacophores .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method across pH 1.2–7.4 buffers, quantified via UV-spectroscopy (λmax ~260 nm) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC-MS to identify decomposition products, addressing gaps in existing data .

- LogP Determination : Compare experimental (shake-flask) vs. computational (ChemAxon) values to validate partitioning behavior .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- Methodological Answer :

- Acute Ecotoxicity : Perform Daphnia magna immobilization tests (OECD 202) and algal growth inhibition (OECD 201) at 0.1–10 mg/L concentrations .

- Biodegradation : Use OECD 301F manometric respirometry to measure % mineralization over 28 days .

- QSAR Modeling : Predict bioaccumulation (BCF) and toxicity using EPI Suite or TEST software, cross-referencing with structural analogs .

Comparative and Mechanistic Questions

Q. What structural analogs of this compound show promise for SAR studies?

- Methodological Answer :

- Analog Selection : Prioritize derivatives with substitutions on the pyrazole ring (e.g., halogenation) or methoxy group removal (Table 1) .

Table 1 : Key Structural Analogs and Modifications

| Analog | Modification | Biological Target |

|---|---|---|

| 4-Aminoantipyrine | Pyrazolone core | COX-2 inhibition |

| Despropionyl fentanyl | Piperidine substitution | Opioid receptor binding |

| N-(4-chlorophenyl)-... | Triazole-thioacetamide | Antimicrobial activity |

Q. What experimental approaches validate the compound’s mechanism of action in inflammatory pathways?

- Methodological Answer :

- Western Blotting : Measure NF-κB and MAPK pathway protein expression in treated vs. untreated macrophages .

- Gene Knockdown : Use siRNA targeting COX-2 or TNF-α to confirm dependency on specific pathways .

- In Vivo Models : Employ carrageenan-induced paw edema in rats, dosing at 10–50 mg/kg orally, with histopathology analysis .

Data Generation and Validation

Q. How should researchers design studies to address gaps in toxicological profiles?

- Methodological Answer :

- Subacute Toxicity : Conduct 28-day OECD 407 rodent studies, monitoring hematological, hepatic, and renal parameters .

- Genotoxicity : Perform Ames test (OECD 471) and micronucleus assay (OECD 487) at 0.5–5 mg/plate concentrations .

- Metabolite Identification : Use HPLC-QTOF-MS to characterize Phase I/II metabolites in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.